6-Methoxy-3-pyridineethanamine 2HCl

Medicinal Chemistry Drug Design Pharmacokinetics

This dihydrochloride salt (CAS 812639-28-4) is engineered for superior aqueous solubility and handling stability, directly addressing the reproducibility challenges of free-base analogs (e.g., CAS 154403-89-1) in in vitro assays. The 6-methoxy-3-ethanamine regiochemistry provides critical vectors for CYP2A6 inhibitor lead optimization in smoking cessation programs, while its structural homology to biogenic amines enables receptor-binding studies. Procure this exact salt form to eliminate experimental variability—substitution with regioisomers or free bases will alter solubility, stability, and biological activity. Available in research-grade purity (≥95%) with full quality assurance documentation.

Molecular Formula C8H14Cl2N2O
Molecular Weight 225.11
CAS No. 812639-28-4
Cat. No. B2929940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-3-pyridineethanamine 2HCl
CAS812639-28-4
Molecular FormulaC8H14Cl2N2O
Molecular Weight225.11
Structural Identifiers
SMILESCOC1=NC=C(C=C1)CCN.Cl.Cl
InChIInChI=1S/C8H12N2O.2ClH/c1-11-8-3-2-7(4-5-9)6-10-8;;/h2-3,6H,4-5,9H2,1H3;2*1H
InChIKeyRLEFTLVCCMKJPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-3-pyridineethanamine 2HCl (CAS 812639-28-4) – Product Baseline & Procurement Context


6-Methoxy-3-pyridineethanamine 2HCl (CAS 812639-28-4) is a dihydrochloride salt of 2-(6-methoxypyridin-3-yl)ethanamine . It belongs to the class of aminoalkylpyridines and is primarily utilized as a research chemical and synthetic building block . The compound features a pyridine ring substituted with a methoxy group at the 6-position and an ethanamine side chain at the 3-position, which are key structural determinants for its potential interactions with biological targets and its utility in medicinal chemistry [1].

6-Methoxy-3-pyridineethanamine 2HCl – Why Generic Substitution Fails


Substituting 6-Methoxy-3-pyridineethanamine 2HCl with other in-class pyridineethanamine derivatives is not advisable due to critical differences in regiochemistry, salt form, and resultant physicochemical properties. For instance, analogs like the free base 2-(6-methoxy-3-pyridyl)ethylamine (CAS 154403-89-1) or the regioisomer 6-Methoxy-2-pyridineethanamine will exhibit altered solubility, stability, and potential biological activity . The dihydrochloride salt form is specifically chosen to enhance aqueous solubility and improve handling characteristics, which is essential for reproducible in vitro assays . Therefore, direct substitution without validation of the exact chemical entity and salt form can lead to experimental variability and flawed scientific conclusions.

6-Methoxy-3-pyridineethanamine 2HCl – Product-Specific Quantitative Evidence Guide


Lipophilicity (LogP) of 6-Methoxy-3-pyridineethanamine Compared to Non-Methoxylated Parent

The methoxy substitution at the 6-position significantly modulates the lipophilicity of the pyridineethanamine scaffold. The parent compound, 3-pyridineethanamine, has a predicted LogP of approximately 0.1, whereas 6-methoxy-3-pyridineethanamine (free base) exhibits a predicted LogP of 0.56 . This increase in lipophilicity is expected to improve membrane permeability and influence compound distribution in biological systems, a critical factor for lead optimization in medicinal chemistry [1].

Medicinal Chemistry Drug Design Pharmacokinetics

CYP2A6 Inhibitory Activity of Pyridine Methanamines: Structural Context for 6-Methoxy Pyridine Scaffolds

While 6-Methoxy-3-pyridineethanamine 2HCl itself has not been directly profiled for CYP2A6 inhibition, closely related 3-heteroaromatic substituted pyridine methanamines have been identified as potent and selective CYP2A6 inhibitors. A key study identified compound 6i, a pyridine methanamine derivative, with an IC50 of 0.017 mM (17 µM) and a human liver microsomal half-life of >120 min [1]. This class-level evidence demonstrates the potential of 6-methoxy-substituted pyridine scaffolds for developing CYP2A6 inhibitors, a target relevant for smoking cessation therapies [2].

Enzyme Inhibition Cytochrome P450 Smoking Cessation

Purity and Vendor Specifications: 6-Methoxy-3-pyridineethanamine 2HCl vs. Free Base

The dihydrochloride salt (CAS 812639-28-4) is commercially available with a specified minimum purity of 95% from vendors such as AKSci and Fluorochem . In contrast, the free base form (CAS 154403-89-1) is often offered with similar purity specifications but may require different handling and storage due to its different physical state and hygroscopicity . The dihydrochloride salt's consistent purity and defined form are critical for ensuring reproducibility in quantitative biological assays and chemical syntheses.

Chemical Procurement Quality Control Assay Reproducibility

6-Methoxy-3-pyridineethanamine 2HCl – Best Research and Industrial Application Scenarios


Building Block for CYP2A6 Inhibitor Synthesis

Given the class-level evidence of potent CYP2A6 inhibition by 3-substituted pyridine methanamines [1], 6-Methoxy-3-pyridineethanamine 2HCl serves as a valuable synthetic intermediate for medicinal chemistry programs focused on developing novel CYP2A6 inhibitors for smoking cessation or other nicotine-related disorders. Its methoxy and ethanamine functionalities provide key vectors for further structural optimization.

Reference Standard in Neurotransmitter Analog Research

6-Methoxy-3-pyridineethanamine 2HCl is investigated for its use in studies involving neurotransmitter analogs and receptor binding . Its structural similarity to endogenous biogenic amines makes it a useful tool compound for probing serotonergic or dopaminergic pathways, particularly in early-stage in vitro screening campaigns.

Precursor for Complex Organic Synthesis

This compound is widely employed as a building block in the synthesis of more complex organic molecules, including specialty chemicals and pharmaceutical intermediates . Its dihydrochloride salt form offers practical advantages in terms of stability and ease of handling during multi-step synthetic sequences, ensuring consistent and reproducible yields.

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